

Physical and chemical properties of (S)-1-(2-Bromophenyl)Ethanol

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Compound of Interest

Compound Name: (S)-1-(2-Bromophenyl)Ethanol

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An In-depth Technical Guide to (S)-1-(2-Bromophenyl)ethanol

Abstract

(S)-1-(2-Bromophenyl)ethanol is a chiral secondary alcohol of significant interest in synthetic organic chemistry. Its unique structure, featuring a stereocenter adjacent to a bromine-substituted phenyl ring, makes it a valuable building block for the asymmetric synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals.^[1] This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of **(S)-1-(2-Bromophenyl)ethanol**. Authored from the perspective of an application scientist, this document emphasizes not just the data, but the rationale behind experimental protocols and analytical methods, offering trustworthy, field-proven insights for researchers and drug development professionals.

Core Compound Identity and Physicochemical Properties

(S)-1-(2-Bromophenyl)ethanol is a chiral aromatic alcohol. The "(S)" designation refers to the specific stereochemical configuration at the carbinol carbon (the carbon atom bonded to the hydroxyl group), as determined by the Cahn-Ingold-Prelog priority rules. This chirality is fundamental to its utility in stereoselective synthesis.

Structural and Molecular Information

- IUPAC Name: (1S)-1-(2-Bromophenyl)ethanol
- Synonyms: (S)-(-)-2-Bromo- α -methylbenzyl alcohol, (S)-1-(2-bromophenyl)ethan-1-ol[2]
- CAS Number: 114446-55-8[2][3]
- Molecular Formula: C₈H₉BrO[4][5]
- Molecular Weight: 201.06 g/mol [4][5]
- SMILES: C--INVALID-LINK--O[2]

Physical and Chemical Data Summary

The physical properties of **(S)-1-(2-Bromophenyl)ethanol** are critical for its handling, storage, and use in reactions. The data presented below has been aggregated from various authoritative sources.

Property	Value	Source(s)
Appearance	White to light yellow solid	[6]
Melting Point	56-58 °C	[1][3]
Boiling Point	128 °C @ 15 mm Hg	[1][3]
Density	~1.36-1.47 g/cm ³ (estimate)	[3][6]
Refractive Index	~1.561 (estimate)	[3]
pKa	14.01 ± 0.20 (Predicted)	[1][6]
Optical Rotation	[α] _D ²² +54° (c=1 in chloroform)	[6]

Note: Some values, such as density and refractive index, are estimates as the compound is a solid at standard conditions.

Spectral Data

Spectroscopic data is essential for confirming the identity and purity of the compound.

- ^1H NMR (CDCl_3 , 400 MHz): Typical shifts include a doublet for the methyl protons (~ 1.5 ppm), a singlet or broad singlet for the hydroxyl proton, a quartet for the methine proton (~ 5.1 - 5.2 ppm), and a series of multiplets for the aromatic protons in the region of ~ 7.1 - 7.6 ppm.[7]
- ^{13}C NMR (CDCl_3 , 100 MHz): Expected signals include the methyl carbon (~ 24 ppm), the methine carbon (~ 67 - 70 ppm), the carbon bearing the bromine atom (~ 122 ppm), and various other aromatic carbons between 127 - 144 ppm.[7]
- Infrared (IR): A prominent, broad absorption band is expected in the region of 3300 - 3400 cm^{-1} corresponding to the O-H stretching of the alcohol.[8]

Synthesis and Manufacturing

The primary and most crucial route to obtaining **(S)-1-(2-Bromophenyl)ethanol** is through the asymmetric reduction of its prochiral ketone precursor, 2-bromoacetophenone. The success of this synthesis hinges on the choice of a chiral reducing agent or catalyst to induce high enantioselectivity.

Core Synthetic Principle: Asymmetric Ketone Reduction

The conversion of the carbonyl group in 2-bromoacetophenone to a hydroxyl group creates a new stereocenter. Without a chiral influence, a racemic mixture (a 50:50 mix of R and S enantiomers) would be formed.[9] To achieve the desired (S)-enantiomer, a stereoselective reduction is employed. This can be accomplished via two main pathways:

- Chiral Stoichiometric Reagents: Using borane complexes with chiral ligands.
- Catalytic Asymmetric Transfer Hydrogenation: Employing a transition metal catalyst (e.g., Ruthenium) with a chiral ligand in the presence of a hydrogen source like 2-propanol or formic acid.[10]
- Biocatalysis: Utilizing enzymes like alcohol dehydrogenases (ADHs) which exhibit exquisite stereoselectivity.[11][12]

The catalytic approach is often preferred in industrial settings due to lower waste and higher efficiency.

Experimental Protocol: Catalytic Asymmetric Transfer Hydrogenation

This protocol describes a reliable method for synthesizing **(S)-1-(2-Bromophenyl)ethanol** with high enantiomeric excess (e.e.).

Objective: To synthesize **(S)-1-(2-Bromophenyl)ethanol** via asymmetric transfer hydrogenation of 2-bromoacetophenone.

Materials:

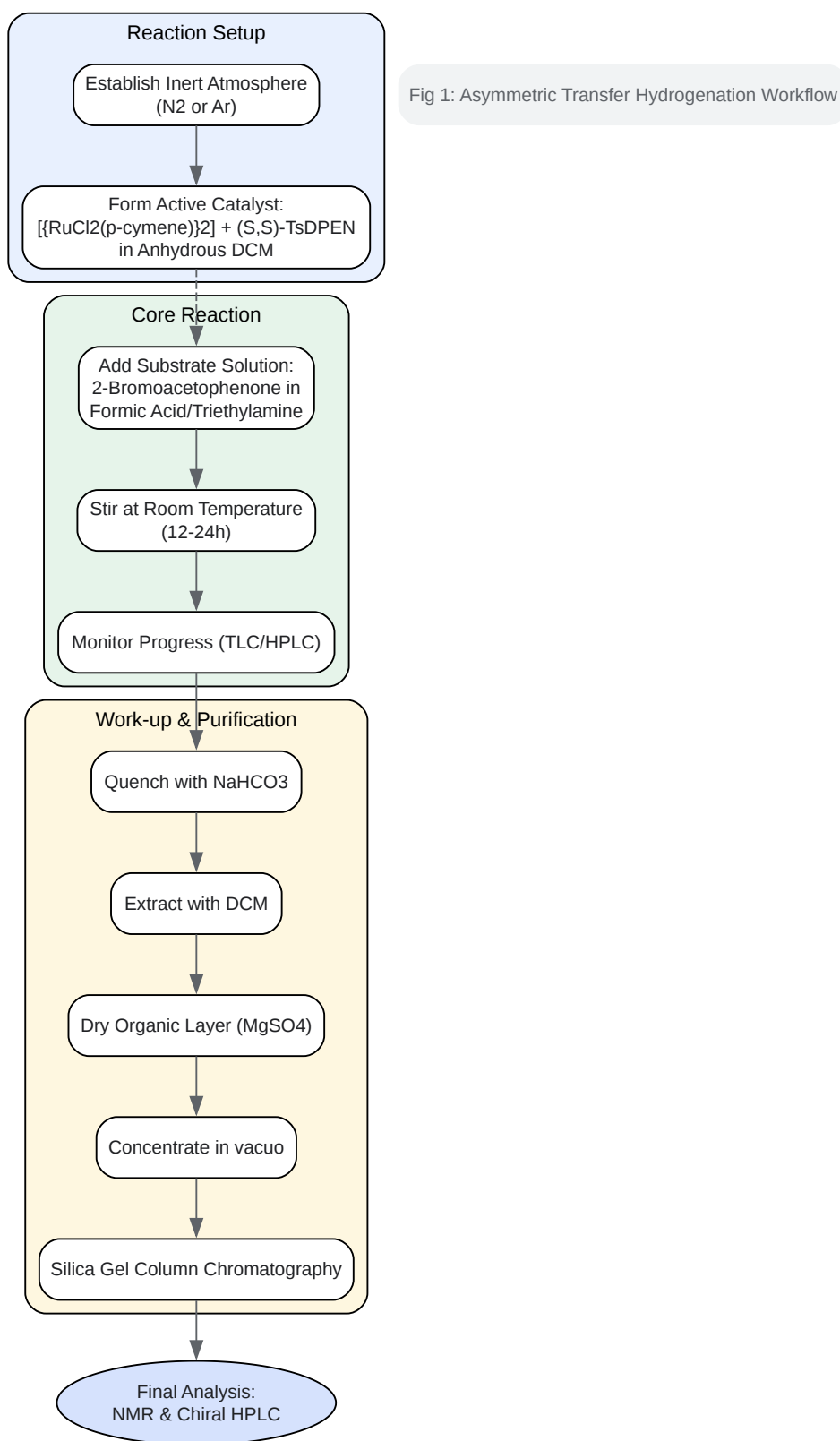
- 2-Bromoacetophenone
- $[\{\text{RuCl}_2(\text{p-cymene})\}_2]$ (Ruthenium catalyst precursor)
- (1S,2S)-(+)-N-(4-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (Chiral ligand)
- Formic acid / Triethylamine azeotrope (5:2 mixture) (Hydrogen source)
- Dichloromethane (DCM) (Solvent)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (Eluents)

Methodology:

- Inert Atmosphere: The reaction vessel (a dry Schlenk flask) is purged with an inert gas (Nitrogen or Argon). This is crucial as the Ruthenium catalyst can be sensitive to oxygen.

- **Catalyst Pre-formation:** Add $[\{\text{RuCl}_2(\text{p-cymene})\}_2]$ (0.005 mol eq) and (S,S)-TsDPEN (0.011 mol eq) to the flask. Add anhydrous DCM and stir the mixture for 20-30 minutes to form the active catalyst complex.
- **Substrate Addition:** Dissolve 2-bromoacetophenone (1.0 mol eq) in the formic acid/triethylamine azeotrope and add it to the catalyst mixture.
- **Reaction:** Stir the reaction mixture at room temperature (approx. 25-30 °C) for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
- **Work-up:**
 - Once the reaction is complete, quench the mixture by slowly adding saturated sodium bicarbonate solution to neutralize the formic acid.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:**
 - Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
 - Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of Hexane/Ethyl Acetate as the eluent.
- **Analysis:** The final product should be analyzed by ^1H NMR to confirm its structure and by chiral HPLC to determine the enantiomeric excess (% e.e.).

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **(S)-1-(2-Bromophenyl)ethanol**.

Chemical Reactivity and Applications

The utility of **(S)-1-(2-Bromophenyl)ethanol** stems from its dual reactivity: the chiral alcohol moiety and the ortho-bromine substituent on the aromatic ring.

Reactivity Profile

- **Alcohol Group:** The secondary alcohol can undergo typical reactions such as oxidation (to form 2-bromoacetophenone), esterification, and etherification. These reactions proceed with retention of configuration at the stereocenter if the C-O bond is not broken.
- **Bromine Substituent:** The bromine atom can be replaced via nucleophilic aromatic substitution or, more commonly, serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Applications in Drug Development

(S)-1-(2-Bromophenyl)ethanol is a key chiral intermediate.^[1] Chiral halohydrins, such as this compound, are versatile precursors for synthesizing various pharmaceuticals.^[9] The enantiomerically pure alcohol allows for the construction of stereospecific active pharmaceutical ingredients (APIs), which is critical as different enantiomers of a drug can have vastly different pharmacological activities or toxicities.

For example, related chiral halo-alcohols are used in the synthesis of β -3 adrenergic receptor agonists and receptor antagonists.^[11] The specific structure of **(S)-1-(2-Bromophenyl)ethanol** makes it a candidate for building blocks in the synthesis of novel central nervous system agents, anti-inflammatory drugs, and other complex molecular targets where a specific 3D architecture is required for biological activity.

Analytical Methods: Purity and Enantiomeric Excess Determination

Ensuring the chemical purity and, most importantly, the enantiomeric purity of the final product is paramount.

Chiral High-Performance Liquid Chromatography (HPLC)

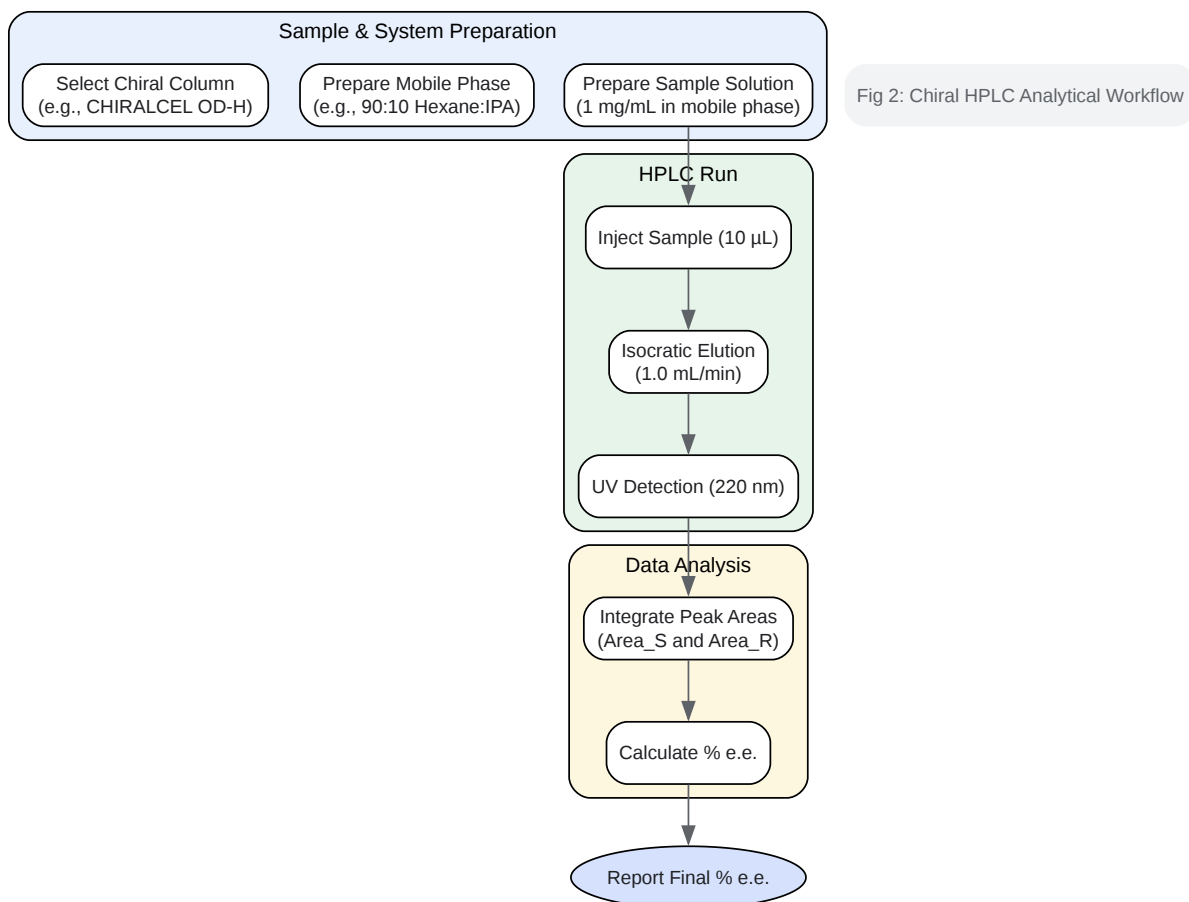
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The principle relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

- **Column Selection:** A polysaccharide-based chiral column (e.g., Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H) is typically effective.
- **Mobile Phase Preparation:** A mixture of n-Hexane and Isopropanol (IPA) is commonly used. A typical starting ratio is 90:10 (Hexane:IPA). Modifiers like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can be added in small amounts (0.1%) to improve peak shape, though they are often unnecessary for neutral alcohols.[\[13\]](#)
- **Sample Preparation:** Prepare a dilute solution of the synthesized **(S)-1-(2-Bromophenyl)ethanol** in the mobile phase (e.g., 1 mg/mL).
- **Instrumentation Setup:**
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 220 nm or 254 nm.
 - Column Temperature: 25 °C.
- **Analysis:**
 - Inject a small volume (e.g., 10 µL) of the sample.
 - Record the chromatogram. Two separate peaks should be observed for the (R) and (S) enantiomers.

- To identify which peak corresponds to which enantiomer, an authentic standard of the racemate or the opposite enantiomer should be run.
- Calculation: The enantiomeric excess is calculated from the areas of the two peaks:
 - e.e. (%) = $[(\text{Area}_S - \text{Area}_R) / (\text{Area}_S + \text{Area}_R)] \times 100$

Analytical Workflow Diagram



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Caption: Workflow for determining enantiomeric excess via Chiral HPLC.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

- Hazard Classification: Irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[14][15]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][16]
- Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust/mist/vapors. Avoid contact with skin and eyes.[14][16]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16][17]
- In case of Exposure:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14][16]
 - Skin: Wash off immediately with soap and plenty of water.[14]
 - Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[14][16]
 - Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [16]

Conclusion

(S)-1-(2-Bromophenyl)ethanol is more than just a chemical compound; it is an enabling tool for the creation of stereochemically complex molecules. Its synthesis via asymmetric reduction represents a cornerstone of modern synthetic chemistry. Understanding its properties, reactivity, and the rigorous analytical methods required to verify its purity provides researchers and developers with the foundation needed to leverage this valuable building block in the pursuit of novel therapeutics and advanced materials.

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